N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions would depend on the desired transformation and the specific functional groups involved. Major products formed from these reactions would vary based on the reaction conditions and reagents used.
Scientific Research Applications
N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine has diverse applications in scientific research, including:
Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Polymer Synthesis: The compound is utilized in the creation of novel polymers with specific properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound contains functional groups such as oxime, tertiary amine, and hydroxyl groups, which enable it to participate in various biochemical and chemical processes . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but may contain different substituents, leading to variations in their chemical and biological properties.
Other oxime-containing compounds: These compounds share the oxime functional group and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(NE)-N-[1-(4-benzylmorpholin-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(14-16)13-10-15(7-8-17-13)9-12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCYRIQWZMLHM-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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